1-Methylpyrrolidine-3-ethanol

Vue d'ensemble

Description

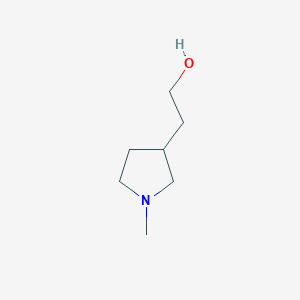

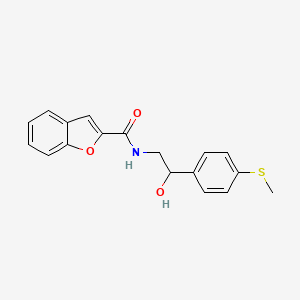

1-Methylpyrrolidine-3-ethanol is a light-yellow liquid . It is an important pharmaceutical intermediate . The IUPAC name for this compound is 2-(1-methyl-3-pyrrolidinyl)ethanol .

Molecular Structure Analysis

The molecular formula of 1-Methylpyrrolidine-3-ethanol is C7H15NO . The InChI code is 1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 . The molecular weight is 129.2 .Chemical Reactions Analysis

Pyrrolidine compounds, including 1-Methylpyrrolidine-3-ethanol, are known for their versatility in chemical reactions. They can efficiently explore the pharmacophore space due to sp3-hybridization . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .Physical And Chemical Properties Analysis

1-Methylpyrrolidine-3-ethanol is a light-yellow liquid . It is stored at temperatures between 0-8°C .Applications De Recherche Scientifique

Chemical Synthesis

1-Methylpyrrolidine-3-ethanol is used in chemical synthesis . It’s a valuable synthon and key precursor to prepare a wide range of heterocyclic compounds .

Organocatalyst

N-methylpyrrolidine, a derivative of 1-Methylpyrrolidine-3-ethanol, has been found to be an effective organocatalyst . It’s used in the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo [1,2-a]imidazol-2 (3H)-ones .

Drug Synthesis

The imidazo [1,2-a]imidazole structural scaffolds and analogs, which can be synthesized using 1-Methylpyrrolidine-3-ethanol, are crucial bicyclic and important targets in drug synthesis . They are known to have useful applications in medicinal chemistry and the production of marketed drug molecules .

Inhibiting [3H]diazepam Binding

Compounds synthesized from 1-Methylpyrrolidine-3-ethanol are known to specifically inhibit [3H]diazepam binding . This makes them valuable in the research and treatment of conditions related to diazepam, such as anxiety disorders .

Lymphocyte Function-Associated Nitrogen Inhibitors

1-Methylpyrrolidine-3-ethanol derived compounds are used as lymphocyte function-associated nitrogen inhibitors . This has potential applications in immunology and the treatment of immune-related diseases .

Synthesis of Heterocyclic Compounds

1-Methylpyrrolidine-3-ethanol is used in the synthesis of heterocyclic compounds . These compounds are found widely in nature and are essential to life . More than 70 percent of drugs are heterocycles , making 1-Methylpyrrolidine-3-ethanol a valuable compound in pharmaceutical research.

Safety and Hazards

1-Methylpyrrolidine-3-ethanol is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Relevant Papers The relevant papers retrieved include a review on pyrrolidine in drug discovery , a paper on N-methylpyrrolidine as an effective organocatalyst , and a review on pyrrolidine alkaloids and their promises in pharmacotherapy . These papers provide valuable insights into the properties and potential applications of 1-Methylpyrrolidine-3-ethanol and related compounds.

Mécanisme D'action

Target of Action

It is known that pyrrolidine alkaloids, a group to which 1-methylpyrrolidine-3-ethanol belongs, have been shown to possess several important biological activities .

Mode of Action

Pyrrolidine alkaloids, in general, have been found to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrrolidine alkaloids have been shown to exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVHWDLLWKMHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)

![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)

![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)

![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)

![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)